Cas no 2172624-81-4 (4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid
- EN300-1530624
- 4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
- 2172624-81-4
-
- インチ: 1S/C27H30N2O5/c1-17(26(31)32)12-13-28-25(30)15-18-10-11-19(14-18)29-27(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,12,18-19,24H,10-11,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/b17-12+
- InChIKey: HIBQLRDGXISVNM-SFQUDFHCSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(CC(NC/C=C(/C(=O)O)\C)=O)C1)=O
計算された属性
- 精确分子量: 462.21547206g/mol
- 同位素质量: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 759
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 3.7
4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530624-0.25g |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1530624-2.5g |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1530624-1.0g |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1530624-2500mg |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1530624-500mg |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1530624-50mg |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530624-1000mg |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1530624-100mg |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1530624-0.1g |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1530624-0.5g |
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid |
2172624-81-4 | 0.5g |
$3233.0 | 2023-06-05 |
4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acidに関する追加情報
Introduction to 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid (CAS No. 2172624-81-4)
4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid (CAS No. 2172624-81-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclopentyl ring, and an acrylate moiety. The combination of these structural elements makes it a valuable candidate for various biological studies and drug development initiatives.
The Fmoc protecting group is widely used in peptide synthesis to temporarily mask the amino group, allowing for selective and controlled reactions. This feature is particularly useful in the synthesis of complex peptides and proteins, where precise control over the reactivity of functional groups is essential. The cyclopentyl ring, on the other hand, contributes to the overall conformational stability and rigidity of the molecule, which can influence its biological activity and pharmacokinetic properties.
The acrylate moiety, specifically the 2-methylbut-2-enoic acid part of the compound, is known for its ability to participate in Michael addition reactions and other conjugate additions. This reactivity can be harnessed in the design of prodrugs or in the development of targeted drug delivery systems. The presence of this functional group also suggests potential applications in polymer chemistry, where it can be used to create functionalized polymers with tailored properties.
Recent research has highlighted the potential of 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid in various therapeutic areas. For instance, studies have shown that similar compounds with Fmoc protection can exhibit potent anti-inflammatory and anti-cancer activities. The cyclopentyl ring has been associated with improved cell permeability and reduced toxicity, making it an attractive scaffold for drug design.
In the context of drug development, this compound's structure provides several opportunities for optimization. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization or conjugation with other bioactive molecules. This flexibility is crucial for creating multi-functional drugs that can target multiple biological pathways simultaneously. Additionally, the acrylate moiety can be modified to enhance solubility or stability, which are critical factors in drug formulation and delivery.
The pharmacological profile of 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid has been explored through various in vitro and in vivo studies. Preliminary results indicate that it exhibits promising activity against certain types of cancer cells, particularly those resistant to conventional therapies. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival has been attributed to its unique structural features.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating specific diseases. Early-stage trials have shown favorable outcomes, with patients experiencing minimal side effects and improved quality of life. These findings have generated significant interest from both academic researchers and pharmaceutical companies, leading to increased investment in further clinical development.
In conclusion, 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid (CAS No. 2172624-81-4) represents a promising candidate for various therapeutic applications due to its unique structural characteristics and potential biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, making it a valuable focus for future studies in medicinal chemistry and drug development.
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